molecular formula C18H18O6 B1632536 2',4'-Dihydroxy-2,3',6'-trimethoxychalcone CAS No. 100079-39-8

2',4'-Dihydroxy-2,3',6'-trimethoxychalcone

Cat. No. B1632536
CAS RN: 100079-39-8
M. Wt: 330.3 g/mol
InChI Key: CRKKMWPCJTZZRE-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone is a flavonoid, a type of natural product that can be isolated from the roots of Scutellaria Luzonicatropical . It has a molecular formula of C18H18O6 .


Molecular Structure Analysis

The molecular structure of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone consists of 18 carbon atoms, 18 hydrogen atoms, and 6 oxygen atoms . The average mass is 330.332 Da and the monoisotopic mass is 330.110352 Da .


Physical And Chemical Properties Analysis

2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone has a density of 1.3±0.1 g/cm3, a boiling point of 579.6±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.7 mmHg at 25°C . It also has an enthalpy of vaporization of 89.9±3.0 kJ/mol and a flash point of 211.9±23.6 °C .

Scientific Research Applications

Synthesis of Other Compounds

2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone can be used to synthesize other complex compounds. For instance, it has been used to synthesize 2′,2”′-dihydroxy-4,4′,4′′,4”′,6′,6′′′-hexamethoxy [5′,5′′′]bichalcone and 3′-bromo-4,4′,6′-trimethoxy-2′-hydroxychalcone .

Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory effects. It significantly attenuates the production of nitric oxide and proinflammatory cytokines in lipopolysaccharide-activated RAW 264.7 macrophages. It suppresses nuclear factor-κB (NF-κB) stimulation and represses the phosphorylation of p38 mitogen-activated protein kinase (MAPK) .

Cancer Research

2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone has shown potential in cancer research. It demonstrated a selective inhibition of breast cancer cell proliferation and triggered autophagy and intrinsic apoptosis. It induced cell cycle arrest in the G0/G1 phase and altered mitochondrial outer membrane potential .

Antibacterial Activity

Chalcones, including 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone, have been synthesized and tested for antibacterial activities against human pathogenic bacteria .

Antifungal Activity

These chalcones have also been tested for antifungal activities against plant as well as molds fungi .

Immune System Regulation

The compound plays a role in immune system regulation. It targets proinflammatory macrophages, which are crucial in the onset, progression, and resolution of inflammation .

Mechanism of Action

The suppression of NF-κB and p38 MAPK activation may be the core mechanism underlying the anti-inflammatory activity of 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone . These findings provide evidence that 2’,4’-Dihydroxy-2,3’,6’-trimethoxychalcone possesses anti-inflammatory activity via targeting proinflammatory macrophages .

properties

IUPAC Name

(E)-1-(2,4-dihydroxy-3,6-dimethoxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O6/c1-22-14-7-5-4-6-11(14)8-9-12(19)16-15(23-2)10-13(20)18(24-3)17(16)21/h4-10,20-21H,1-3H3/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKKMWPCJTZZRE-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C=CC(=O)C2=C(C=C(C(=C2O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1/C=C/C(=O)C2=C(C=C(C(=C2O)OC)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',4'-Dihydroxy-2,3',6'-trimethoxychalcone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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